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Introduction and Executive Summary

Ibogaine is a psychoactive indole alkaloid derived from the African shrub Tabernanthe iboga that has

generated significant research interest for its potential in treating substance use disorders, particularly

opioid addiction. Its primary active metabolite, noribogaine (12-hydroxyibogamine), has emerged as a

crucial contributor to ibogaine's long-lasting pharmacological effects. This whitepaper provides a

comprehensive technical overview of the pharmacokinetics, metabolic pathways, and pharmacodynamics of

both compounds, with specific emphasis on implications for clinical research and drug development. The

complex pharmacokinetic-pharmacodynamic relationships and significant impact of CYP2D6 genetic

polymorphisms on drug exposure represent critical considerations for therapeutic application and safety

profiling.

Research indicates that ibogaine's conversion to noribogaine appears to be mediated primarily by CYP2D6

metabolism, with the metabolite exhibiting a substantially longer elimination half-life (24-49 hours)

compared to the parent compound (approximately 7 hours) [1] [2] [3]. This pharmacokinetic profile,

combined with activity across multiple neurotransmitter systems, creates a challenging but potentially

rewarding development pathway for these compounds as pharmacotherapies for addiction. Current evidence

suggests that individualized dosing strategies based on CYP2D6 genotype may be essential for maximizing
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therapeutic benefits while minimizing serious adverse effects such as QTc interval prolongation and

cerebellar ataxia [1] [4].

Comprehensive Pharmacokinetic Profiles

Ibogaine Pharmacokinetics

Absorption and Distribution: Following oral administration, ibogaine is rapidly absorbed with

detectable plasma concentrations occurring within 1-3 hours post-administration [1] [3]. The

compound demonstrates high lipophilicity, contributing to its extensive volume of distribution

(estimated at 1417-3086 L in humans) and ability to cross the blood-brain barrier efficiently [2] [5].

Brain penetration studies in mice have shown a brain-to-plasma ratio of 3.4, indicating good intrinsic

CNS access [5].

Elimination Characteristics: Ibogaine undergoes extensive metabolism, primarily via O-

demethylation to noribogaine, with a reported elimination half-life of approximately 7 hours in

humans [3]. The clearance of ibogaine is highly dependent on CYP2D6 activity, with studies

demonstrating a robust correlation between CYP2D6 phenotype and ibogaine exposure (AUC0-t: r

= 0.82; Cmax: r = 0.77) [1]. In subjects with normal CYP2D6 activity, ibogaine is rapidly converted to

noribogaine, with peak noribogaine concentrations occurring at approximately 4 hours post-dose [1].

Noribogaine Pharmacokinetics

Formation and Elimination: Noribogaine is rapidly generated through first-pass metabolism of

ibogaine, with peak concentrations occurring 2-4 hours after ibogaine administration [1] [2]. The

metabolite demonstrates significantly prolonged elimination compared to the parent compound, with

a half-life ranging from 24 to 49 hours across dose groups [2] [6]. This extended half-life likely

contributes to noribogaine's potential role in sustaining ibogaine's anti-addictive effects beyond the

presence of the parent compound.

Dose Linear Kinetics: Unlike ibogaine, noribogaine exhibits dose-linear pharmacokinetics across

the 3-60 mg dose range when administered directly, with proportional increases in both AUC and
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Cmax [2] [6]. This linearity, combined with its favorable safety profile in direct administration studies,

suggests potential utility as a standalone therapeutic agent [2].

Table 1: Key Pharmacokinetic Parameters of Ibogaine and Noribogaine

Parameter Ibogaine Noribogaine Study Details

Tmax (h) 1.5-3 [1] 2-4 (after ibogaine)

[1]

Single 20 mg ibogaine dose

Half-life (h) 7 [3] 24-49 [2] Healthy volunteers

Clearance CYP2D6-dependent
[4]

Not fully
characterized

Basic clearance 0.82 L/h (CYP2D6
AS 0) [4]

Vd (L) High (1417-3086) [2] Not fully
characterized

Noribogaine direct administration

Protein
Binding

Not specified Not specified Limited data available

Bioavailability Not fully
characterized

Not fully
characterized

Extensive first-pass metabolism

Quantitative PK Parameters

Table 2: CYP2D6 Genotype Impact on Ibogaine Pharmacokinetics

CYP2D6 Status Ibogaine AUC Ibogaine Cmax
Noribogaine
Exposure

Clinical Implications

Normal
Metabolizer

Reference Reference Reference Standard dosing

Poor
Metabolizer

Increased [1] Increased [1] Similar [1] 50% dose reduction

recommended [1]
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CYP2D6 Status Ibogaine AUC Ibogaine Cmax
Noribogaine
Exposure

Clinical Implications

Inhibited
(Paroxetine)

Significantly

increased [1]

Significantly

increased [1]

Similar [1] Active moiety exposure

doubled [1]

Ultrarapid
Metabolizer

Theoretical

decrease

Theoretical

decrease

Theoretical

increase

Potential need for

increased dosing

Metabolic Pathways and Transporters

Primary Metabolic Pathways

The metabolism of ibogaine occurs through a well-characterized pathway involving multiple enzymatic

steps:

Ibogaine Noribogaine

O-demethylation
CYP2D6 (Primary)

Minor Pathway
CYP2C9/CYP3A4

NIG

Glucuronidation
UGTs

CYP2D6

UGTs

CYP3A4

Click to download full resolution via product page

CYP2D6-mediated O-demethylation represents the primary metabolic pathway for ibogaine, converting it

to the active metabolite noribogaine [1] [5]. This conversion demonstrates substantial interindividual

variability based on CYP2D6 genotype, with poor metabolizers exhibiting significantly elevated ibogaine
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exposure compared to normal metabolizers [1] [4]. Additional cytochrome P450 enzymes, including

CYP2C9 and CYP3A4, may contribute to a lesser extent to ibogaine metabolism, potentially explaining the

continued conversion to noribogaine even in CYP2D6-deficient individuals [5].

The subsequent metabolism of noribogaine occurs primarily via glucuronidation by UGT enzymes,

forming noribogaine glucuronide (NIG) [4] [5]. This metabolite is considered to have reduced

pharmacological activity compared to noribogaine and undergoes elimination through renal and biliary

pathways.

Transporter Interactions

Research utilizing genetically modified mouse models has revealed several important transporter

interactions:

ABCB1 (P-gp) and ABCG2: These efflux transporters modestly restrict the oral availability of

ibogaine, possibly through mediating hepatobiliary and/or direct intestinal excretion [5]. ABCB1 also

limits brain penetration of ibogaine, with Abcb1a/1b;Abcg2-/- mice showing a 1.5-fold increase in

brain-to-plasma ratio compared to wild-type mice [5].

OATP Transporters: The studied human OATP transporters (OATP1B1/1B3) showed no major

impact on ibogaine plasma and tissue disposition, but mouse Oatp1a/1b proteins modestly affected the

plasma exposure of ibogaine metabolites and the tissue disposition of noribogaine glucuronide [5].

The relatively minor impact of human CYP3A4 and OATP1B1/1B3 transporters on ibogaine

pharmacokinetics may be clinically advantageous, as it decreases the risks of undesirable drug interactions

or interindividual variation related to these commonly variable pathways [5].

Pharmacodynamics and Safety Profile

Mechanism of Action

Ibogaine and noribogaine exhibit complex polypharmacology, interacting with multiple neurotransmitter

systems simultaneously:
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Serotonergic System: Both compounds interact with serotonin transporters, with noribogaine acting

as a more potent serotonin reuptake inhibitor (IC50 = 0.18 μM) compared to ibogaine (IC50 = 3.85

μM) [7]. Noribogaine functions as a noncompetitive antagonist at serotonin transporters, contrasting

with competitive inhibitors like cocaine [6].

Opioid System: Noribogaine demonstrates kappa-opioid receptor agonism and weak mu-opioid

receptor activity [7]. This activity profile may contribute to its observed suppression of opioid

withdrawal symptoms in preclinical models [7].

Additional Targets: Both compounds show affinity for NMDA receptors, sigma receptors, and

nicotinic acetylcholine receptors, though with generally lower potency compared to their

serotonergic effects [3]. The interaction with NMDA receptors may contribute to ibogaine's reported

neuroprotective effects through activation of glial cell line-derived neurotrophic factor (GDNF)

signaling [7].

Safety and Tolerability

Cardiac Safety: A significant concern with ibogaine therapy is QTc interval prolongation, which

appears to be more strongly associated with ibogaine exposure than noribogaine levels [4]. Research

has demonstrated a sigmoidal Emax relationship between ibogaine plasma concentrations and QTc

prolongation, highlighting the concentration-dependent nature of this effect [4]. This prolongation

mechanism appears to involve blockade of hERG potassium channels [3].

Neurological Effects: Ibogaine administration produces a reversible cerebellar ataxia in humans,

consistent with its observed effects on cerebellar Purkinje cells in rodent studies [4]. This effect

correlates more strongly with ibogaine than noribogaine concentrations (p < 0.03) [4]. However,

neuropathological examination of human cases has found no evidence of consistent neuronal

degenerative changes associated with ibogaine use [3].

General Tolerability: In controlled clinical settings, single doses of ibogaine (20 mg) and

noribogaine (3-60 mg) have been generally well-tolerated, with the most common adverse effects

including nausea, vomiting, ataxia, and mood disturbances [1] [2]. The long elimination half-life of

noribogaine contributes to persistent effects that may last several days after administration.
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Clinical Implications and Research Applications

Dosing Considerations

The substantial impact of CYP2D6 genetic polymorphisms on ibogaine exposure necessitates careful

consideration of dosing strategies:

Genotype-Guided Dosing: Research suggests that it "may be prudent to genotype patients awaiting

ibogaine treatment, and to at least halve the intended dose of ibogaine in CYP2D6 poor metabolizers"

[1]. This approach could potentially mitigate the doubled exposure to active moiety observed in

subjects with reduced CYP2D6 activity [1].

Dose Range Selection: Typical ibogaine doses used in observational studies for opioid withdrawal

range from 4.5 to 29 mg/kg, with a mean of approximately 14.3 ± 6.1 mg/kg [7]. The strong

correlation between CYP2D6 activity score and ibogaine clearance (basic clearance 0.82 L/h at AS 0,

increasing by 30.7 L/h for every point of AS) supports the development of personalized dosing

regimens [4].

Drug Interaction Potential

Several clinically significant drug interactions have been identified:

CYP2D6 Inhibitors: Pretreatment with the CYP2D6 inhibitor paroxetine resulted in significantly

altered ibogaine pharmacokinetics, including prolonged elimination half-life (10.2 hours) and

detectable ibogaine levels out to 72 hours [1]. This interaction dramatically increased systemic

exposure to the parent compound while maintaining similar noribogaine exposure.

Opioid Medications: Patients undergoing opioid agonist therapy with methadone or buprenorphine

represent a special population requiring careful consideration, though the pharmacokinetic interactions

between ibogaine and these medications remain incompletely characterized [4].

QTc-Prolonging Agents: Concomitant administration of ibogaine with other drugs that prolong the

QT interval is contraindicated due to the potential for additive effects on cardiac repolarization [4] [3].
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Experimental Methods and Analytical Techniques

Clinical Study Designs

Key pharmacokinetic and safety data have been generated through several controlled clinical trials:

CYP2D6 Interaction Study: A clinical trial in 21 healthy subjects investigated the impact of CYP2D6

inhibition (via paroxetine pretreatment) on ibogaine pharmacokinetics following a single 20 mg oral

dose [1]. The study included intensive pharmacokinetic sampling over 168 hours and robust CYP2D6

phenotyping.

Noribogaine Direct Administration: An ascending single-dose, placebo-controlled, randomized,

double-blind, parallel-group study evaluated the pharmacokinetics and safety of direct noribogaine

administration (3, 10, 30, and 60 mg) in 36 healthy male volunteers [2]. This design provided

fundamental parameters for noribogaine elimination half-life (28-49 hours) and volume of distribution

(1417-3086 L).

Patient Population Study: An open-label study in 14 subjects with opioid use disorder investigated

ibogaine pharmacokinetics following a single 10 mg/kg dose, with particular focus on correlations

with QTc prolongation, cerebellar ataxia, and opioid withdrawal severity [4]. This study incorporated

CYP2D6 genotyping and intensive 24-hour pharmacokinetic sampling.

Analytical Methods and Modeling Approaches

Bioanalytical Methods: Quantification of ibogaine and its metabolites in plasma typically employs

ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods

validated within defined linear ranges (0.1-50 ng/mL for ibogaine; 0.1-250 ng/mL for noribogaine and

NIG) [4].

Pharmacokinetic Modeling: Population pharmacokinetic approaches using nonlinear mixed effects

modeling have been applied to characterize the strong relationship between CYP2D6 genotype and

ibogaine clearance [4]. The relationship between ibogaine concentrations and QTc effects has been

described using a sigmoid Emax model [4].
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Pharmacodynamic Assessments: Standardized measures include Fridericia's correction for QT

interval, the Scale for the Assessment and Rating of Ataxia (SARA) for cerebellar effects, and the

Objective and Subjective Opioid Withdrawal Scales (OOWS/SOWS) for withdrawal symptoms

[4].
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Conclusion and Future Directions

The pharmacokinetic and metabolic profile of ibogaine and noribogaine presents both challenges and

opportunities for therapeutic development. The central role of CYP2D6 in ibogaine metabolism creates

substantial interindividual variability in exposure, necessitating personalized dosing approaches to optimize
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safety and efficacy. The prolonged presence of noribogaine may contribute to sustained pharmacological

effects but complicates the management of adverse events.

Future research should focus on prospective validation of genotype-guided dosing algorithms, exploration

of lower dose regimens that maintain efficacy while minimizing QTc effects, and continued development of

non-hallucinogenic analogues (such as 18-MC and tabernanthalog) that retain therapeutic potential with

improved safety profiles. The promising findings from controlled clinical studies, combined with increased

understanding of the complex pharmacokinetic-pharmacodynamic relationships, support continued rigorous

investigation of these compounds for treatment-resistant substance use disorders.

Table 3: Key Research Gaps and Future Directions

Research Area Current Status Future Needs

CYP2D6-guided Dosing Retrospective correlation
established [1] [4]

Prospective validation in clinical trials

Cardiac Safety
Management

QTc relationship characterized [4] Protocols for cardiac monitoring and
intervention

Noribogaine as
Monotherapy

Phase I safety data available [2] Efficacy trials for opioid withdrawal

Drug Interactions CYP2D6 inhibition characterized
[1]

Comprehensive interaction studies

Long-term Outcomes Observational data available [7] Controlled trials with extended follow-
up
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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